4-Chloro-5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine
Description
4-Chloro-5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is a fused heterocyclic compound featuring a pyrrole ring fused to a pyridine ring. Key structural features include:
- Chloro substituent at position 4: Enhances electrophilicity and influences binding interactions in biological targets.
- Fluoro substituent at position 5: Improves metabolic stability and bioavailability due to its small size and high electronegativity.
- Methyl group at position 2: Contributes to steric effects and may enhance metabolic stability by blocking oxidation sites.
This compound is of interest in medicinal chemistry, particularly in oncology, as analogs of pyrrolo[2,3-b]pyridine have demonstrated activity against fibroblast growth factor receptors (FGFRs) and focal adhesion kinase (FAK), both implicated in cancer progression .
Properties
IUPAC Name |
4-chloro-5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c1-4-2-5-7(9)6(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUCGVQZEADVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2N1)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220801 | |
| Record name | 4-Chloro-5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-49-9 | |
| Record name | 4-Chloro-5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination-Fluorination Exchange
Electrophilic bromination at position 5 of the pyrrolo[2,3-b]pyridine core is a common step. Using bromine (Br₂) in chloroform at 0–25°C for 10–60 minutes installs bromine at the 3-position of 5-phenyl-7-azaindole. To introduce fluorine, a halogen-exchange reaction (Halex) can replace bromine with fluorine. For instance, treating 5-bromo-4-chloro-2-methyl-pyrrolo[2,3-b]pyridine with potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a copper catalyst at elevated temperatures (150–200°C) may facilitate the substitution. However, this method’s efficacy depends on the electron-deficient nature of the aromatic ring, which is enhanced by the adjacent nitrogen atoms.
Direct Electrophilic Fluorination
Direct fluorination using reagents like Selectfluor™ or N-fluorobenzene sulfonimide (NFSI) offers an alternative. For example, treating 4-chloro-2-methyl-pyrrolo[2,3-b]pyridine with NFSI in acetonitrile at 80°C for 12 hours could install fluorine at position 5. This approach avoids multi-step halogenation but requires careful control of reaction conditions to prevent over-fluorination or decomposition.
Functional Group Interconversion and Protection
Tosyl Protection-Deprotection
The patent WO2006063167A1 highlights the use of tosyl (p-toluenesulfonyl) groups to protect reactive NH positions during functionalization. For instance, 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine is treated with tosyl chloride and tetra-n-butylammonium hydrogen sulfate in a dichloromethane/NaOH bilayer to afford the protected intermediate. Subsequent deprotection with tetra-n-butylammonium fluoride in THF at 60–90°C reveals the free NH group. Applying this strategy, the 2-methyl and 4-chloro groups could be introduced prior to fluorination, ensuring regiochemical fidelity.
Methyl Group Introduction
The 2-methyl substituent is typically introduced early in the synthesis. One method involves alkylation of a pyrrolo[2,3-b]pyridine precursor with methyl iodide in the presence of a strong base like lithium diisopropylamide (LDA) at -78°C. For example, treating 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine with LDA in THF followed by methyl iodide quench installs the methyl group at position 2.
Analytical and Purification Techniques
Chromatographic Methods
Purification of intermediates and final products is achieved via flash chromatography on silica gel or preparative HPLC. The patent specifies using a 30 × 100 mm Xterra Prep RP column with a gradient of 18–90% acetonitrile/water (adjusted to pH 10 with ammonium hydroxide) at 40 mL/min. For 4-chloro-5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine, LC-MS (electrospray ionization) confirms a molecular ion peak at m/z 340.2 [M+H]⁺, consistent with the expected molecular formula C₉H₆ClF₃N₂.
Reaction Monitoring
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for tracking reaction progress. For instance, the Ambeed protocol reports LC-MS retention times (Method A1: tₐ = 2.80 min) to verify product identity.
Scalability and Process Optimization
Solvent and Catalyst Selection
Optimizing solvent systems improves reaction yields. The Suzuki-Miyaura coupling in uses THF/water (3:1) with cesium carbonate as the base, enhancing boronate solubility and catalyst activity. Transitioning to mixed solvents like dioxane/water (2.5:1) or dimethylformamide (DMF) may further improve yields for larger-scale syntheses.
Temperature and Atmosphere Control
Reactions conducted under inert atmospheres (nitrogen or argon) prevent oxidative decomposition of sensitive intermediates. For example, the palladium-catalyzed coupling in requires nitrogen purging to maintain catalyst efficacy. Elevated temperatures (65–80°C) are often necessary to achieve reasonable reaction rates without degrading the pyrrolo[2,3-b]pyridine core .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrrolo[2,3-B]pyridine derivatives .
Scientific Research Applications
The compound features a pyrrolopyridine core with substituents that enhance its reactivity and biological activity. The presence of halogen atoms (chlorine and fluorine) contributes to its potential as a selective inhibitor in various biochemical pathways.
Medicinal Chemistry
4-Chloro-5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine is primarily researched for its role as an inhibitor of fibroblast growth factor receptors (FGFRs) . FGFRs are implicated in several cancers, including breast cancer, making this compound a candidate for targeted therapies.
Agrochemical Development
The compound is also explored in the development of agrochemicals due to its ability to interact with various biological targets. Its structural properties allow it to function as a herbicide or pesticide.
Case Studies
-
Inhibition of Cancer Cell Proliferation
- A study demonstrated that this compound significantly inhibited the growth of breast cancer cell lines (4T1). The mechanism was linked to the downregulation of FGFR signaling pathways, leading to reduced cellular proliferation and increased apoptosis rates .
- Synthesis of Novel Derivatives
- Agrochemical Applications
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
a) 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1015610-31-7)
- Substituents : 4-Cl, 5-I.
- Key Differences : The iodine atom at position 5 is bulkier and acts as a superior leaving group compared to fluorine. This makes the iodo derivative more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) but may reduce metabolic stability .
- Applications : Primarily used as a synthetic intermediate for further functionalization .
b) 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1020056-56-7)
- Substituents : 4-Cl, 5-Me.
- The methyl group at position 5 may improve lipophilicity but could introduce steric hindrance .
c) 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1203498-99-0)
- Substituents : 5-Cl, 3-COOH.
- Key Differences : The carboxylic acid group at position 3 enhances solubility and enables salt formation, which is advantageous for pharmacokinetics. However, this polar group may reduce membrane permeability compared to the methyl-substituted target compound .
a) FGFR Inhibitors
- Compound 4h (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative): Exhibits pan-FGFR inhibition (FGFR1–4 IC50: 7–712 nM). The trifluoromethyl group enhances binding affinity through hydrophobic interactions, while the target compound’s 2-methyl group may similarly occupy hydrophobic pockets in FGFRs .
- SAR Insight : Electron-withdrawing groups (e.g., Cl, F) at positions 4 and 5 improve potency by modulating electron density in the aromatic system .
b) FAK Inhibitors
- N-{3-[(5-Cyano-2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-ylamino)-methyl]-pyridin-2-yl}-N-methyl-methanesulfonamide: Induces a helical DFG-loop conformation in FAK, critical for inhibition. The target compound’s 2-methyl group may similarly influence protein conformation, though this requires experimental validation .
Data Tables
Table 1. Comparative Analysis of Pyrrolo[2,3-b]pyridine Derivatives
Table 2. Physicochemical Properties
| Compound | Molecular Weight | LogP* | Solubility (mg/mL)* |
|---|---|---|---|
| This compound | 184.6 | 2.1 | 0.15 (PBS) |
| 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine | 278.48 | 3.5 | 0.02 (DMSO) |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | 208.6 | 1.2 | 1.8 (Water) |
*Predicted using computational tools.
Biological Activity
4-Chloro-5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. This compound has garnered attention due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 159.57 g/mol. The compound features a pyrrolo[2,3-B]pyridine core with chlorine and fluorine substituents that significantly influence its biological activity.
Target Receptors
The primary biological target for this compound is the Fibroblast Growth Factor Receptors (FGFRs). These receptors play a crucial role in various cellular processes including proliferation, survival, and migration.
Inhibitory Activity
Research indicates that this compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3. The inhibition of these receptors disrupts several key biochemical pathways:
- RAS/MAPK Pathway : Involved in cell proliferation and differentiation.
- PI3K/AKT Pathway : Critical for cell survival and metabolism.
- PLCγ Pathway : Plays a role in cell signaling and growth.
This mechanism leads to the inhibition of breast cancer cell proliferation (specifically 4T1 cells) and induces apoptosis, demonstrating its potential as an anti-cancer agent .
Cellular Effects
Preliminary studies suggest that this compound may influence cellular functions by affecting:
- Gene expression
- Cellular metabolism
- Cell signaling pathways
These effects are hypothesized to occur through binding interactions with biomolecules or by altering enzyme activity .
In Vitro Studies
In vitro assays have shown that the compound effectively inhibits FGFR-mediated signaling in various cancer cell lines. For instance:
- Breast Cancer Models : The compound significantly reduced cell viability in breast cancer models by inducing apoptosis through FGFR inhibition .
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of pyrrolopyridine derivatives has provided insights into how modifications affect biological activity. Substitutions at specific positions on the pyrrolopyridine ring can enhance or diminish the inhibitory potency against FGFRs .
Comparative Biological Activity Table
| Compound Name | Target | IC50 Value (μM) | Biological Activity |
|---|---|---|---|
| This compound | FGFR1/FGFR2/FGFR3 | TBD | Anti-cancer (breast) |
| 4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine | FGFRs | TBD | Anti-cancer (various) |
| Pyrrolopyrimidines | PTR1 | TBD | Antiparasitic |
Q & A
Q. What are the key steps in synthesizing 4-Chloro-5-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine?
The synthesis involves constructing the pyrrolo[2,3-b]pyridine core followed by sequential functionalization:
- Core Formation : Cyclization reactions, such as coupling ethyl 2-cyanoacetate with halogenated intermediates, are used to build the fused pyrrole-pyridine system .
- Halogenation : Chlorine and fluorine are introduced via electrophilic substitution or halogen exchange reactions. For example, chlorination using POCl₃ or PCl₅ at elevated temperatures ensures regioselectivity .
- Methylation : Methyl groups are added via alkylation using NaH and methyl iodide (MeI) under controlled conditions to avoid over-alkylation .
- NH Protection : Protecting the indole-like NH group with methoxymethyl chloride prevents unwanted side reactions during functionalization .
Q. What spectroscopic methods are essential for characterizing this compound?
- X-ray Crystallography : Resolves regiochemical ambiguities and confirms substituent positions, as demonstrated in structural studies of similar pyrrolopyridines .
- Multinuclear NMR :
- ¹H/¹³C NMR : Identifies aromatic protons and carbon environments, distinguishing between regioisomers.
- ¹⁹F NMR : Confirms fluorine incorporation and monitors reaction progress .
- Mass Spectrometry : Validates molecular weight and detects halogen isotopes (e.g., Cl⁻/F⁻ fragments) .
Advanced Research Questions
Q. How can regioselectivity challenges during substitution reactions of pyrrolo[2,3-b]pyridine derivatives be addressed?
Regioselectivity is influenced by electronic and steric factors:
- Protecting Groups : Methoxymethyl protection of the NH group directs substitution to the 4- and 5-positions, as seen in analogs like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine .
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings at specific positions, while temperature modulation minimizes side products .
- Computational Guidance : Quantum mechanical calculations predict electron density distributions, guiding reagent selection for targeted substitution .
Q. How to resolve contradictions in reported synthetic yields for similar pyrrolo[2,3-b]pyridine derivatives?
Discrepancies often arise from subtle experimental variables:
- Reaction Optimization : Adjusting NaH stoichiometry in methylation steps improves yields (e.g., 60% NaH in mineral oil vs. other bases) .
- Purification Strategies : Flash chromatography or recrystallization from methanol enhances purity, as shown in crystallographic studies .
- Isomer Separation : Regioisomers (e.g., 1- vs. 7-protected derivatives) require HPLC or preparative TLC for resolution .
Q. What computational approaches aid in designing reactions for this compound?
- Reaction Path Search : The ICReDD framework combines quantum chemical calculations (e.g., DFT) with experimental data to predict transition states and optimize conditions .
- Molecular Dynamics : Simulates solvent effects and intermediate stability, reducing trial-and-error in halogenation or methylation steps .
Q. What are common side reactions encountered during synthesis, and how are they mitigated?
- Isomer Formation : Competing NH protection at alternative positions is minimized by using bulky protecting groups (e.g., methoxymethyl chloride) .
- Over-Halogenation : Controlled addition of halogenating agents (e.g., Cl₂ gas in a flow reactor) prevents di- or tri-substitution .
- Ring Oxidation : Inert atmospheres (N₂/Ar) and low temperatures preserve the pyrrolopyridine core during reactions .
Data Contradiction Analysis
Q. Why do different studies report varying regioselectivity for halogenation of pyrrolo[2,3-b]pyridines?
Disparities stem from:
- Substituent Effects : Electron-donating groups (e.g., methyl) direct halogens to specific positions, while electron-withdrawing groups shift reactivity .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the 5-position, whereas non-polar solvents alter pathways .
- Catalyst Choice : Pd-based catalysts vs. Brønsted acids yield distinct substitution patterns, necessitating detailed mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
